![molecular formula C13H12N6O4 B255244 METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B255244.png)
METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a methyl group, a nitrophenyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a involving the condensation of an aminoazoles with aldehydes and 1,3-dicarbonyl compounds.
Fusing the Tetrazole and Pyrimidine Rings: The tetrazole ring is then fused with a pyrimidine ring through a cyclization reaction, often facilitated by a catalyst or under specific reaction conditions such as high temperature and pressure.
Introduction of Substituents: The methyl, nitrophenyl, and carboxylate ester groups are introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects involves interactions with various molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The tetrazole and pyrimidine rings provide a stable framework that can bind to active sites of proteins, influencing their function.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine-6-carbohydrazide: Shares a similar fused ring structure but with different substituents.
Pyrido[1,2-a]pyrimidine-7-carbohydrazide: Another fused ring compound with distinct functional groups.
Uniqueness
METHYL 5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of both tetrazole and pyrimidine rings. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C13H12N6O4 |
|---|---|
分子量 |
316.27 g/mol |
IUPAC 名称 |
methyl 5-methyl-7-(2-nitrophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N6O4/c1-7-10(12(20)23-2)11(18-13(14-7)15-16-17-18)8-5-3-4-6-9(8)19(21)22/h3-6,11H,1-2H3,(H,14,15,17) |
InChI 键 |
JBIYEDHAISFPCC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
手性 SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
规范 SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)
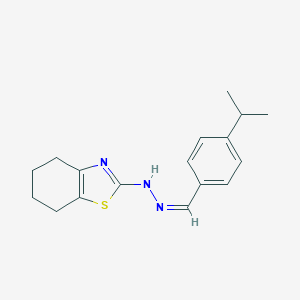
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
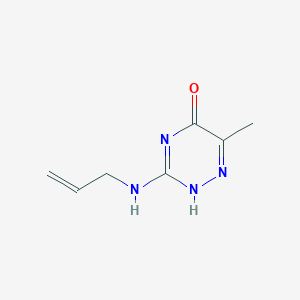
![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
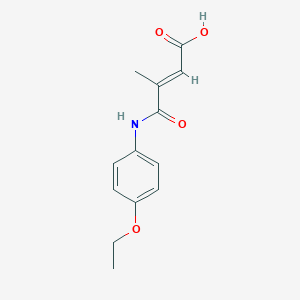
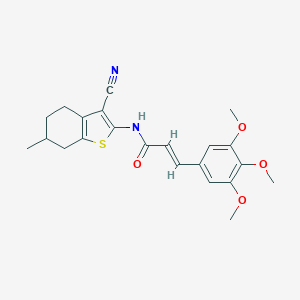
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
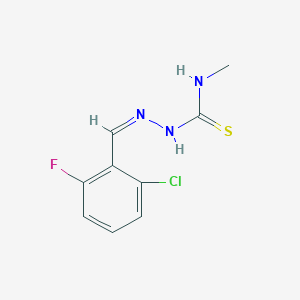
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
